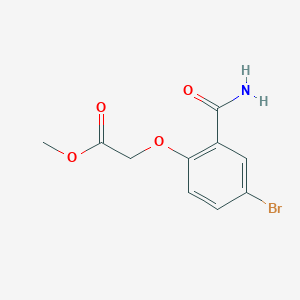
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
Descripción general
Descripción
“Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 . It is used as a building block in various scientific research .
Molecular Structure Analysis
The molecular structure of “Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” can be represented by the canonical SMILES string: COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N . The InChI string representation is: InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) .Physical And Chemical Properties Analysis
“Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” is a solid substance with a predicted melting point of 163-168°C and a predicted boiling point of 371.4°C at 760 mmHg . The density is predicted to be 1.6 g/cm3 .Aplicaciones Científicas De Investigación
Application 1: Synthesis of New Benzamide Derivatives
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the synthesis of new 5-bromo-2-hydroxy-benzamide derivatives. These derivatives are known for their biological activity and are considered important in medicinal chemistry .
- Methods of Application: The compound is synthesized from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters. The reaction involves refluxing in 2-butanone, with ethyl/methylchloro-acetate added dropwise .
- Results or Outcomes: The synthesized compounds were analyzed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS). The obtained data proved their identity and provided their elemental composition .
Application 2: Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .
- Results or Outcomes: The synthesized compound was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Application 3: Proteomics Research
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application 4: Electrochemical Reduction
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide .
- Methods of Application: The reaction involves cyclic voltammetry (CV) and controlled-potential electrolysis (CPE). The substrate exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents .
- Results or Outcomes: Two bicyclic compounds, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, were found to be formed in a total yield of more than 40% in the presence of oxygen .
Application 5: Proteomics Research
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application 6: Electrochemical Reduction
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide .
- Methods of Application: The reaction involves cyclic voltammetry (CV) and controlled-potential electrolysis (CPE). The substrate exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents .
- Results or Outcomes: Two bicyclic compounds, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, were found to be formed in a total yield of more than 40% in the presence of oxygen .
Propiedades
IUPAC Name |
methyl 2-(4-bromo-2-carbamoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFRUVWLUXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



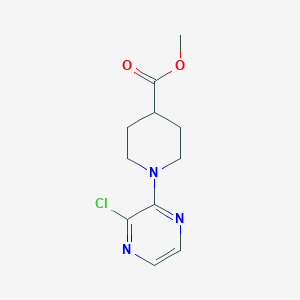
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
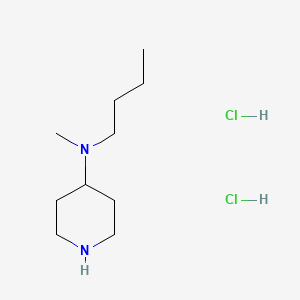
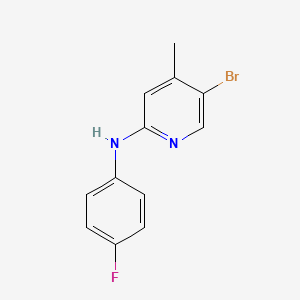
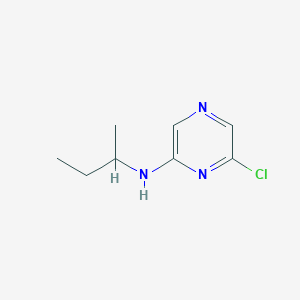
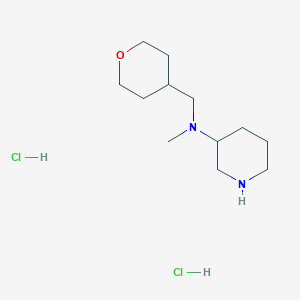
![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
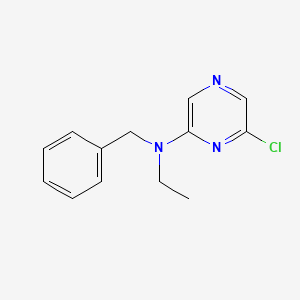
![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)